molecular formula C10H10ClNO2S B3277730 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride CAS No. 66441-30-3

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride

Cat. No. B3277730
CAS RN: 66441-30-3
M. Wt: 243.71 g/mol
InChI Key: CTCXMYNDIBWTPB-UHFFFAOYSA-N
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Description

The compound “4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride” is a derivative of thiazole, which is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazole itself is a pale yellow liquid with a pyridine-like odor . The term ‘thiazole’ also refers to a large family of derivatives .


Molecular Structure Analysis

Thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .


Chemical Reactions Analysis

Thiazole compounds can undergo a variety of chemical reactions, including donor–acceptor, nucleophilic, and oxidation reactions . The specific chemical reactions that “4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride” undergoes are not available in the sources I found.

Scientific Research Applications

Antitumor or Cytotoxic Applications

Thiazole derivatives have been found to have antitumor or cytotoxic effects. For example, some compounds have shown potent effects on prostate cancer cells . These compounds work by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death.

properties

IUPAC Name

4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S.ClH/c1-6-11-8(5-14-6)7-2-3-9(12)10(13)4-7;/h2-5,12-13H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCXMYNDIBWTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=C(C=C2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride
Reactant of Route 2
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride
Reactant of Route 3
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride
Reactant of Route 4
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride
Reactant of Route 5
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride
Reactant of Route 6
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride

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